
2-Methyl-2-sulfanylpentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-sulfanylpentan-3-one is an organic compound known for its distinctive sulfurous odor. It is a thiol-containing ketone, which contributes to its unique chemical properties. This compound is often studied for its role in various chemical reactions and its applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-sulfanylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres. Another method involves the oxidation of 2-methyl-2-sulfanylpentane using an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-Methyl-2-sulfanylpentan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding alcohol or thiol, depending on the reducing agent used.
Substitution: The thiol group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thiol derivatives.
科学研究应用
2-Methyl-2-sulfanylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flavors and fragrances due to its distinctive odor.
作用机制
The mechanism of action of 2-Methyl-2-sulfanylpentan-3-one involves its interaction with thiol-containing enzymes and proteins. The compound can form mixed disulfides with these enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
相似化合物的比较
Similar Compounds
4-Methyl-4-sulfanylpentan-2-one: Another thiol-containing ketone with similar chemical properties.
3-Sulfanylhexan-1-ol: A thiol-containing alcohol with different reactivity due to the presence of a hydroxyl group.
3-Sulfanylhexyl acetate: An ester derivative with distinct chemical behavior.
Uniqueness
2-Methyl-2-sulfanylpentan-3-one is unique due to its specific structure, which combines a thiol group with a ketone. This combination imparts unique reactivity and makes it a valuable compound for various chemical and biological studies.
属性
分子式 |
C6H12OS |
|---|---|
分子量 |
132.23 g/mol |
IUPAC 名称 |
2-methyl-2-sulfanylpentan-3-one |
InChI |
InChI=1S/C6H12OS/c1-4-5(7)6(2,3)8/h8H,4H2,1-3H3 |
InChI 键 |
HUPNWYWRXCKNNF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)(C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)
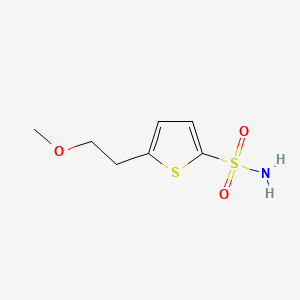
![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)

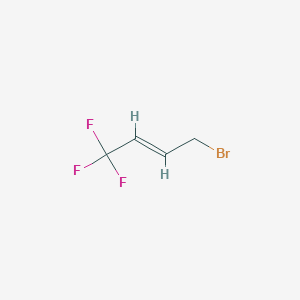
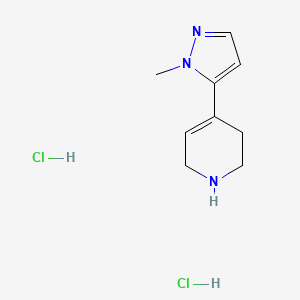
![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
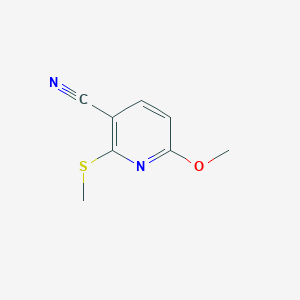
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)
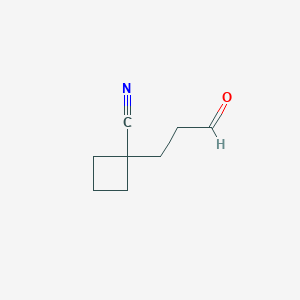
![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
